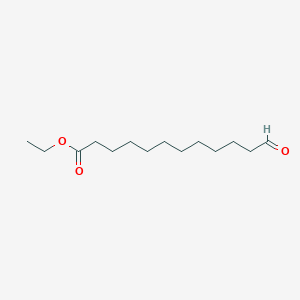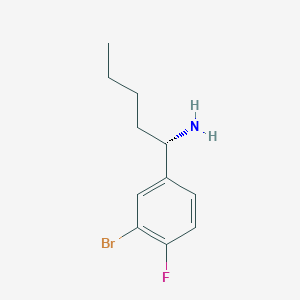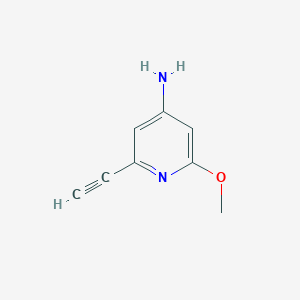
Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with a benzyl group and a 1,1-difluoroethyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method includes the reaction of benzyl cyclopropane-1-carboxylate with difluorocarbene generated from difluoromethyltriphenylphosphonium bromide under basic conditions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the cyclopropanation reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions: Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its difluoroethyl and cyclopropane groups. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
1,1-Difluoroethylcyclopropane: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl cyclopropane-1-carboxylate:
Uniqueness: Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is unique due to the presence of both the benzyl and difluoroethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
特性
分子式 |
C13H14F2O2 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14F2O2/c1-12(14,15)13(7-8-13)11(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChIキー |
GBSCKCBEJROHAU-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CC1)C(=O)OCC2=CC=CC=C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)

![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)




![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)

![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)


![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)
